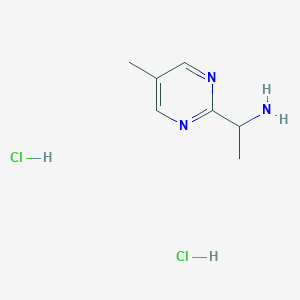
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride, also known as MPEA, is a chemical compound. It has a CAS number of 2413878-64-3 . The compound has gained significant attention in the scientific community.
Molecular Structure Analysis
The InChI code for 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride is 1S/C7H11N3.2ClH/c1-5-3-9-7(6(2)8)10-4-5;;/h3-4,6H,8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride is 210.1. More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found on various chemical databases .Scientific Research Applications
Ring Fission and Reactivity
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride is involved in complex chemical reactions, such as ring fission. For example, 1,2-Dihydro-2-imino-1-methylpyrimidine undergoes ring fission in primary amines like butylamine, a reaction relevant to the understanding of its chemical behavior (Brown, Ford, & Paddon-Row, 1968).
DNA Binding and Nuclease Activity
Compounds related to 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride, such as Cu(II) complexes of tridentate ligands, exhibit significant DNA binding propensity and nuclease activity. This is essential for understanding their potential biological interactions and therapeutic applications (Kumar et al., 2012).
Catalytic and Polymerization Properties
The compound's derivatives have been studied for their catalytic properties in processes like ethylene dimerization and ring-opening polymerization of rac-lactide, indicating its potential in industrial and synthetic applications (Nyamato, Ojwach, & Akerman, 2015); (Nayab, Lee, & Jeong, 2012).
Synthesis of Key Intermediates
The compound plays a role in the synthesis of key intermediates like (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, crucial for developing kinase inhibitors, highlighting its importance in pharmaceutical research (Semproli et al., 2020).
Role in Pharmaceutical Intermediates
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride derivatives are important intermediates in synthesizing anticancer drugs, emphasizing their role in medicinal chemistry (Lei-ming, 2012).
Biological Activity and Drug Design
The compound and its derivatives are studied for their potential biological activities, such as acting as alpha-2-imidazoline receptor agonists in antihypertensive therapy (Aayisha et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-9-7(6(2)8)10-4-5;;/h3-4,6H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRVVDAZLXTRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

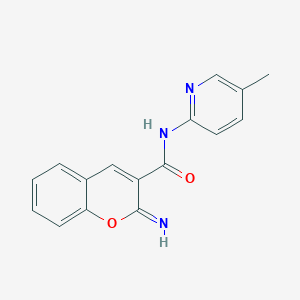

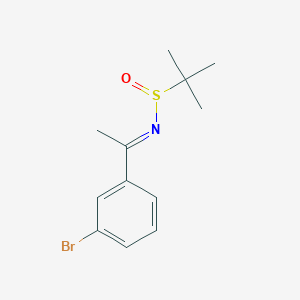
![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B2444814.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide](/img/structure/B2444816.png)
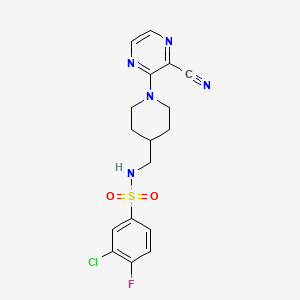

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)
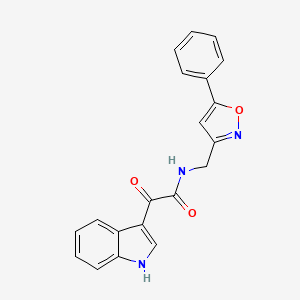
![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)